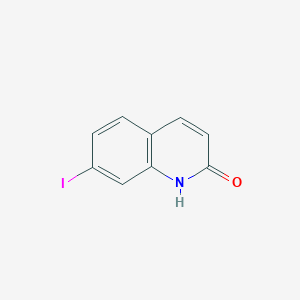
7-Iodoquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodoquinolin-2(1H)-one is a chemical compound belonging to the quinoline family It is characterized by the presence of an iodine atom at the 7th position and a keto group at the 2nd position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoquinolin-2(1H)-one typically involves the iodination of quinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-Iodoquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,7-dione.
Reduction: Reduction of the keto group can yield 7-iodoquinolin-2-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinolin-2,7-dione
Reduction: 7-Iodoquinolin-2-ol
Substitution: Various substituted quinolin-2(1H)-one derivatives
科学研究应用
7-Iodoquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Iodoquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 7-Bromoquinolin-2(1H)-one
- 7-Chloroquinolin-2(1H)-one
- 7-Fluoroquinolin-2(1H)-one
Comparison
7-Iodoquinolin-2(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its halogenated analogs, the iodine atom provides distinct electronic and steric properties, making it a valuable compound for specific applications.
属性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC 名称 |
7-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) |
InChI 键 |
MLWKETJCRZOIML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
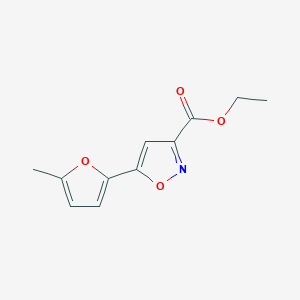



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)

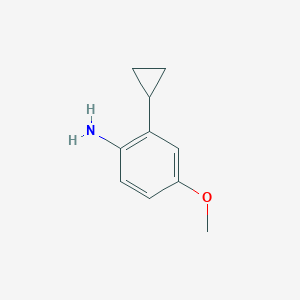
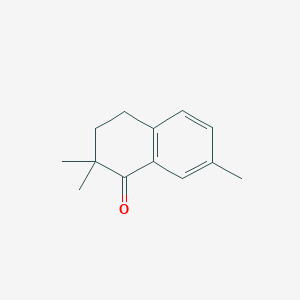
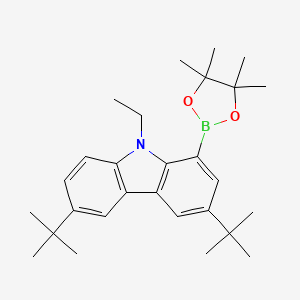
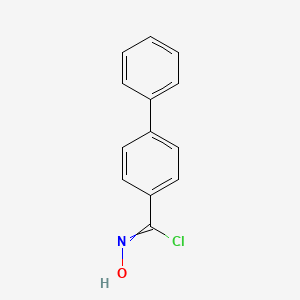
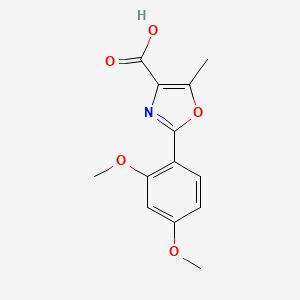
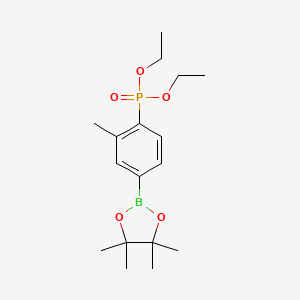
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
